Diels–Alder Reactivity Advantage
In a head-to-head kinetic study, the target compound reacted with norbornadiene with a second-order rate constant (k₂) of 1.8 × 10⁻³ M⁻¹s⁻¹ at 25 °C in toluene, whereas tetraphenylcyclopentadienone exhibited a k₂ of 6.5 × 10⁻⁴ M⁻¹s⁻¹ under identical conditions, representing a 2.8-fold faster cycloaddition [1]. The enhanced reactivity is attributed to the reduced steric hindrance and electronic activation provided by the ortho-tolyl substituent.
| Evidence Dimension | Diels-Alder reaction rate with norbornadiene |
|---|---|
| Target Compound Data | k₂ = 1.8 × 10⁻³ M⁻¹s⁻¹ |
| Comparator Or Baseline | Tetraphenylcyclopentadienone (CAS 479-33-4): k₂ = 6.5 × 10⁻⁴ M⁻¹s⁻¹ |
| Quantified Difference | 2.8-fold faster (1.8 vs 0.65 ×10⁻³ M⁻¹s⁻¹) |
| Conditions | Toluene, 25 °C, monitored by UV-Vis at 340 nm |
Why This Matters
A 2.8-fold acceleration in Diels-Alder kinetics can translate into shorter reaction times and higher yields in multi-step syntheses, directly affecting process economics and scalability.
- [1] Karunakaran, J.; Qiu, H.; Balaraman, E. Diels–Alder Reactions of Cyclopentadienones: Versatile Routes to Heteroatom-Bearing Polycyclic Aromatic Hydrocarbons. Synthesis 2023, 55, 123-135. https://doi.org/10.1055/a-2077-5236 View Source
